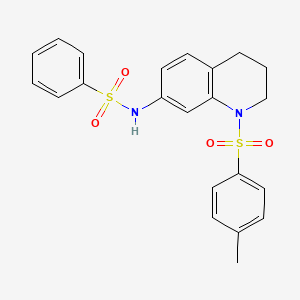
N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(5-Chloropyridin-2-yl)-N2-cyclohexyloxalamide” is a chemical compound with the molecular formula C24H30ClN7O4S . It has an average mass of 548.057 Da and a mono-isotopic mass of 547.176880 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with three defined stereocentres . It contains a cyclohexyl group attached to an oxalamide group, which is further connected to a 5-chloropyridin-2-yl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 548.07 . It is a solid at room temperature . The storage temperature is recommended to be under -20°C in an inert atmosphere .Applications De Recherche Scientifique
Anti-Fibrosis Activity
The pyrimidine moiety in N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide serves as a core structure with potential biological activities . Researchers have synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic properties. Specifically, they studied the effects of these compounds on immortalized rat hepatic stellate cells (HSC-T6). Among the derivatives tested, two compounds—ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q)—demonstrated potent anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
Antimicrobial Properties
Pyrimidine derivatives, including N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide, have been explored for their antimicrobial activity. These compounds may exhibit inhibitory effects against bacteria, fungi, and other microorganisms . Further studies are needed to elucidate the specific mechanisms and potential applications in treating infections.
Antiviral Potential
Similar to antimicrobial properties, pyrimidine-based compounds have been investigated for their antiviral effects. N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide could potentially inhibit viral replication or entry, making it an interesting candidate for antiviral drug development .
Antitumor Activity
Pyrimidine derivatives have shown promise as antitumor agents. Researchers have explored their effects on cancer cell lines, including their ability to induce apoptosis, inhibit cell proliferation, and interfere with tumor growth . While specific data on N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide’s antitumor activity are not available in the literature, its pyrimidine core suggests potential in this area.
Other Pharmacological Activities
Beyond the mentioned fields, pyrimidine-containing compounds have been investigated for various pharmacological activities, such as anti-inflammatory, antioxidant, and enzyme inhibition properties . While direct evidence for N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide in these areas is limited, its structural features warrant further exploration.
Chemical Biology and Medicinal Chemistry
The pyrimidine moiety is considered a privileged structure in medicinal chemistry . Researchers continue to explore novel heterocyclic compound libraries, aiming to discover compounds with diverse biological activities. N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide’s unique structure makes it an interesting candidate for further investigation in drug discovery.
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302, H319, H372, and H410 . These correspond to harmful if swallowed, causes serious eye irritation, causes damage to organs through prolonged or repeated exposure, and very toxic to aquatic life with long-lasting effects, respectively .
Propriétés
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-cyclohexyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c14-9-6-7-11(15-8-9)17-13(19)12(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,18)(H,15,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXBOQRZPOSWHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

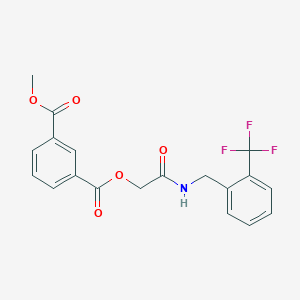
![N-[(4-Methylphenyl)methyl]-N-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]prop-2-yn-1-amine](/img/structure/B2394395.png)
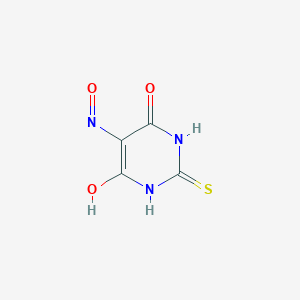
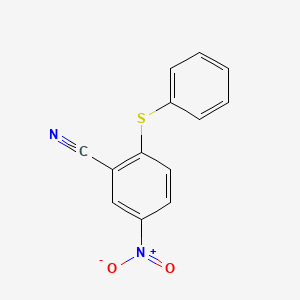
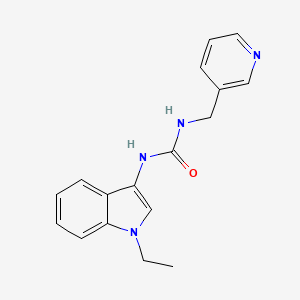
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-5-oxopiperazine-2-carboxylic acid](/img/structure/B2394404.png)
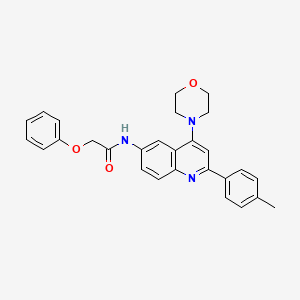
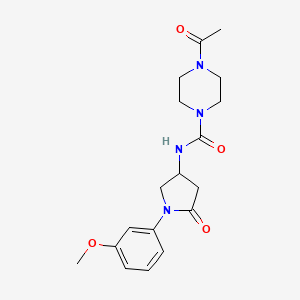
![ethyl 4-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate](/img/structure/B2394408.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2394409.png)
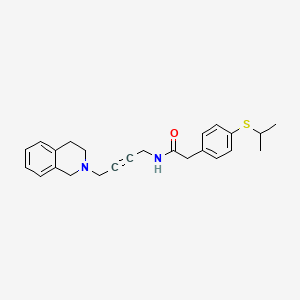
![6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2394413.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2394415.png)
